Alectinib-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alectinib-d8 is a deuterated form of Alectinib, which is a potent and selective inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. Alectinib is primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The deuterated form, this compound, contains eight deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alectinib-d8 involves the incorporation of deuterium atoms into the Alectinib molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The process typically involves multiple steps, including the protection and deprotection of functional groups, as well as purification steps to ensure the desired isotopic purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize costs and maximize yield. This often involves the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: Alectinib-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced under specific conditions to yield deuterated analogs with different functional groups.
Substitution: this compound can participate in nucleophilic substitution reactions, where deuterium atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of deuterium gas.
Substitution: Nucleophiles such as sodium hydride (NaH) and alkyl halides are used in substitution reactions.
Major Products: The major products formed from these reactions include deuterated analogs with modified functional groups, which can be used for further studies and applications .
Scientific Research Applications
Alectinib-d8 has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways and degradation products of Alectinib.
Biology: Employed in studies to understand the pharmacokinetics and pharmacodynamics of Alectinib in biological systems.
Medicine: Investigated for its potential to improve the therapeutic efficacy and reduce the side effects of Alectinib in cancer treatment.
Industry: Utilized in the development of new formulations and drug delivery systems to enhance the stability and bioavailability of Alectinib
Mechanism of Action
Alectinib-d8 exerts its effects by selectively inhibiting the activity of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways, including the STAT3 and AKT pathways, which are involved in cell proliferation and survival. By blocking these pathways, this compound induces apoptosis and inhibits the growth of ALK-positive cancer cells .
Comparison with Similar Compounds
Crizotinib: Another ALK inhibitor used in the treatment of ALK-positive NSCLC.
Brigatinib: A second-generation ALK inhibitor with improved efficacy and safety profile.
Ceritinib: An ALK inhibitor with a different chemical structure but similar mechanism of action.
Comparison: Alectinib-d8 is unique due to its deuterated nature, which enhances its metabolic stability and pharmacokinetic properties compared to non-deuterated analogs. This can lead to improved therapeutic efficacy and reduced side effects. Additionally, this compound has shown superior blood-brain barrier penetration compared to Crizotinib, making it more effective in treating brain metastases in ALK-positive NSCLC patients .
Properties
Molecular Formula |
C30H34N4O2 |
---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
9-ethyl-6,6-dimethyl-8-[4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)piperidin-1-yl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile |
InChI |
InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3/i11D2,12D2,13D2,14D2 |
InChI Key |
KDGFLJKFZUIJMX-FUEQIQQISA-N |
Isomeric SMILES |
[2H]C1(C(OC(C(N1C2CCN(CC2)C3=CC4=C(C=C3CC)C(=O)C5=C(C4(C)C)NC6=C5C=CC(=C6)C#N)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.